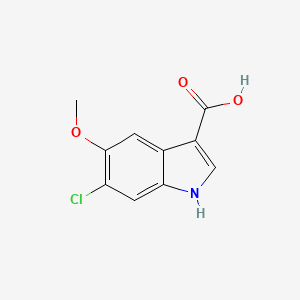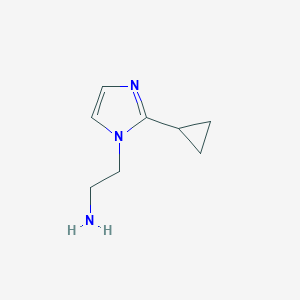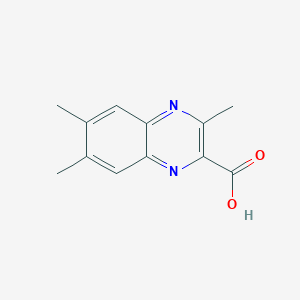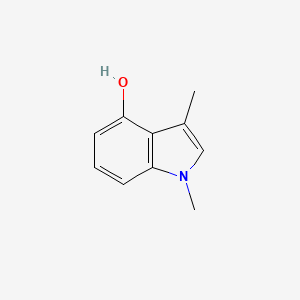
1,3-Dimethyl-1H-indol-4-ol
Descripción general
Descripción
1,3-Dimethyl-1H-indol-4-ol is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Aplicaciones Científicas De Investigación
Structure Determination and Synthesis
Researchers have been focused on the structure determination and synthesis of compounds derived from the condensation of indole with acetone, leading to the identification of novel structures and rearrangement products with potential biological activities. The acid-catalyzed condensation has yielded compounds with complex structures, offering insights into their synthesis pathways and structural characteristics (Noland et al., 1996). Similarly, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl] arylsulfon(aroyl)amides has been explored, showcasing the chemical versatility and the potential for generating biologically active compounds (Avdeenko et al., 2020).
Metal Complexes and Biological Activity
The development of new metal complexes utilizing 1,3-Dimethyl-1H-indol-4-ol derivatives as ligands demonstrates the potential for these compounds in catalysis and biological applications. Studies have shown the synthesis of metal complexes with Ni(II), Pt(IV), and other metals, characterized by various spectroscopic methods and tested for biological activity against bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Antimicrobial and Antidepressant Properties
The exploration of 1,3-Dimethyl-1H-indol-4-ol derivatives in antimicrobial and antidepressant applications has been significant. For instance, novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized, showing moderate inhibitory activity against Candida albicans and potential for treating bacterial infections (Ramadan et al., 2019). Furthermore, the development of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles as potential antidepressants highlights the diverse therapeutic potential of compounds derived from or related to 1,3-Dimethyl-1H-indol-4-ol (Demerson et al., 1975).
Photovoltaic and Optical Applications
The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells indicates the potential of 1,3-Dimethyl-1H-indol-4-ol derivatives in enhancing the efficiency of solar energy conversion (Wu et al., 2009). This application underscores the role of these compounds in the development of advanced materials for renewable energy technologies.
Propiedades
IUPAC Name |
1,3-dimethylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)8-4-3-5-9(12)10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKGOSAUNORVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-indol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



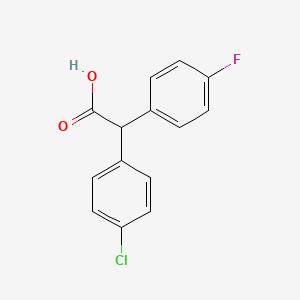
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
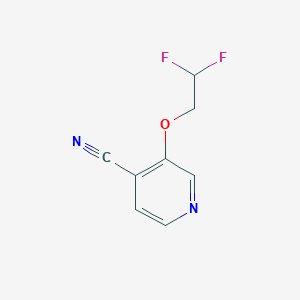
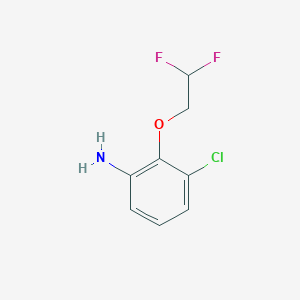
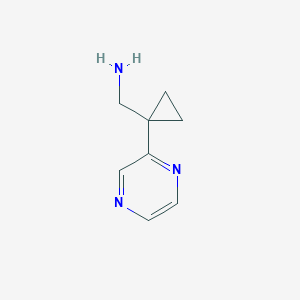
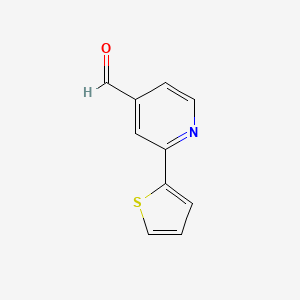
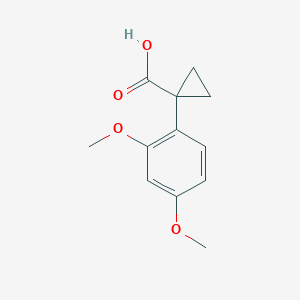
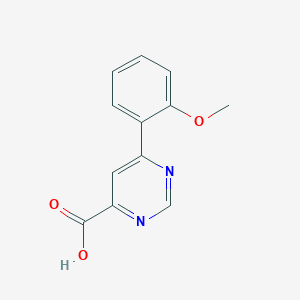
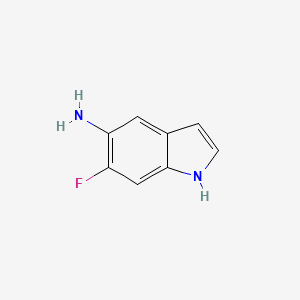
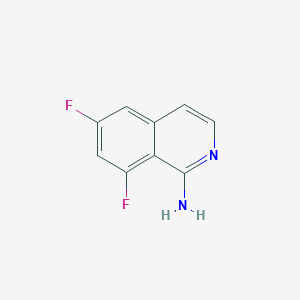
![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
